
2,4-Pyrimidinediamine, 5-nitroso-6-(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitroso-6-pentoxypyrimidine-2,4-diamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroso-6-pentoxypyrimidine-2,4-diamine typically involves the reaction of guanidine derivatives with malonic acid dinitrile in the presence of a base. The reaction is carried out in an aliphatic lower alcohol, such as methanol, and involves boiling the mixture, followed by cooling and acid adjustment . The nitrosation step is performed using sodium nitrite in dilute acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of guanidine derivatives with malonic acid dinitrile, followed by nitrosation. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-nitroso-6-pentoxypyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
5-nitroso-6-pentoxypyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-nitroso-6-pentoxypyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation . The nitroso group plays a key role in its biological activity by forming reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-diamino-6-hydroxy-5-nitrosopyrimidine: This compound has similar structural features but differs in the presence of a hydroxy group instead of a pentoxy group.
2,4-diaminopyrimidine: A core structure in many biologically active compounds, including trimethoprim, an antibacterial drug.
Uniqueness
5-nitroso-6-pentoxypyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
49560-65-8 |
|---|---|
Molekularformel |
C9H15N5O2 |
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
5-nitroso-6-pentoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15N5O2/c1-2-3-4-5-16-8-6(14-15)7(10)12-9(11)13-8/h2-5H2,1H3,(H4,10,11,12,13) |
InChI-Schlüssel |
UOHYWFRDWRAPIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC(=NC(=C1N=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



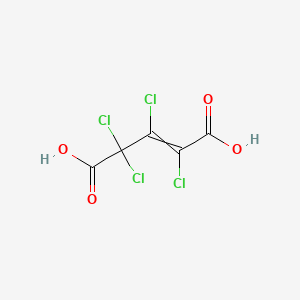



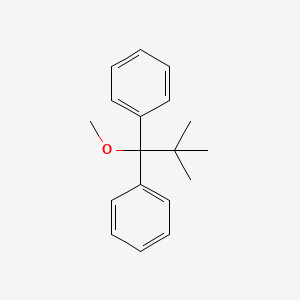
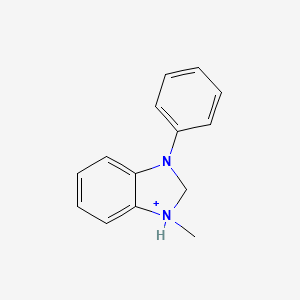
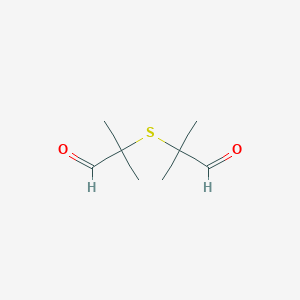
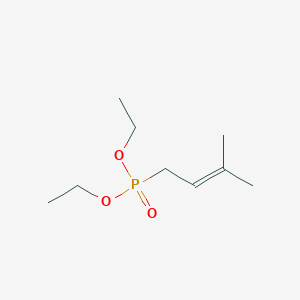
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
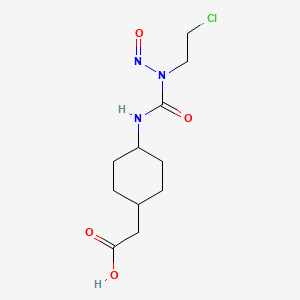

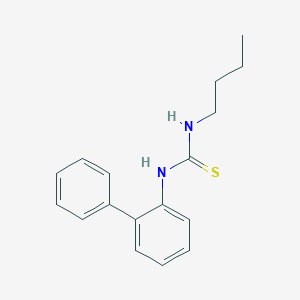
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
